molecular formula C28H27N3O4 B2934154 (4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 951584-91-1

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2934154
CAS RN: 951584-91-1
M. Wt: 469.541
InChI Key: PMBMIFYKVYJTNS-UHFFFAOYSA-N
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Description

The compound “(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural features, including a quinoline ring, a piperazine ring, a furan ring, and a carbonyl group . These structural features suggest that the compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (quinoline, piperazine, and furan) suggests a three-dimensional structure with potentially interesting chemical properties. The ethoxy, tolyl, and carbonyl groups could also contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the carbonyl group could undergo nucleophilic addition reactions, while the piperazine ring might participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might contribute to its stability and potentially its solubility in organic solvents .

Scientific Research Applications

Anticancer Applications

A study on the design of a Mestranol 2‐N‐Piperazino‐Substituted Derivative highlighted its potent and selective in vitro and in vivo activities in MCF‐7 breast cancer models. The research focused on replacing the androstane backbone with a more stable mestranol moiety, leading to a compound with improved metabolic stability and potent cytotoxic activity in breast cancer cell culture, while also exhibiting increased selectivity over normal cells (Perreault et al., 2017).

Synthesis and Reactivity

Research on furo[3,2-c]quinolin-4(5H)-ones described a one-step formation process through a regioselective [2+3] photoaddition, which involved methoxy-substituted 4-hydroxyquinolin-2-one with alkenes. This method provided a straightforward approach to obtaining derivatives with potential biological activities (Suginome et al., 1991).

Antimicrobial Applications

A synthesis study of novel pyrazolo[3,4-d]pyrimidine derivatives explored their potential as antimicrobial agents. The compounds synthesized in this study showed promising antibacterial and antifungal activities, highlighting the versatility of quinoline derivatives in developing new antimicrobial agents (Holla et al., 2006).

Corrosion Inhibition

Another study investigated the corrosion inhibitory action of 8-Hydroxyquinoline-based piperazine derivatives on C35E steel in HCl electrolyte. The findings suggest that these compounds significantly improve the anti-corrosion properties of C35E steel, with efficiency depending on the structure of the inhibitor. This research demonstrates the potential application of quinoline derivatives in corrosion protection (El faydy et al., 2020).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical substance, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential uses in pharmaceuticals or materials science, or studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-3-34-26-18-24(20-8-6-19(2)7-9-20)29-23-11-10-21(17-22(23)26)27(32)30-12-14-31(15-13-30)28(33)25-5-4-16-35-25/h4-11,16-18H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBMIFYKVYJTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2-(p-tolyl)quinolin-6-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

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